molecular formula C12H14F3NO B1584540 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol CAS No. 2249-28-7

4-[3-(Trifluoromethyl)phenyl]-4-piperidinol

Cat. No.: B1584540
CAS No.: 2249-28-7
M. Wt: 245.24 g/mol
InChI Key: ILKPZCKFWLTEBQ-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]-4-piperidinol is an organic compound that features a piperidine ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde and piperidine.

    Grignard Reaction: The 3-(trifluoromethyl)benzaldehyde is subjected to a Grignard reaction with piperidine to form the intermediate 4-[3-(trifluoromethyl)phenyl]-4-piperidone.

    Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenyl]-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 4-[3-(Trifluoromethyl)phenyl]-4-piperidone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(Trifluoromethyl)phenyl]-4-piperidinol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: Used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Similar structure but lacks the piperidine ring.

    4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Similar structure with a chloro substituent.

Uniqueness

4-[3-(Trifluoromethyl)phenyl]-4-piperidinol is unique due to the presence of both the trifluoromethyl group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-[3-(Trifluoromethyl)phenyl]-4-piperidinol, a compound with the CAS number 2249-28-7, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidinyl core substituted with a trifluoromethyl group on the phenyl ring. This unique structure contributes to its biological activity and pharmacological potential.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Antimicrobial Activity : The compound has demonstrated significant in vitro activity against several strains of bacteria, particularly Mycobacterium tuberculosis. Its mechanism involves inhibition of critical metabolic pathways in bacteria, which is crucial for their survival and replication .
  • Analgesic Properties : Research indicates that derivatives of this compound exhibit potent analgesic effects. In studies using the Hot Plate Method, several derivatives showed efficacy comparable to morphine, suggesting involvement in both peripheral and central pain pathways .
  • Neurotransmitter Modulation : The compound's structural similarity to known neurotransmitter modulators suggests potential interactions with neurotransmitter systems, although specific pathways remain to be elucidated .

Anti-Tuberculosis Activity

A notable study screened various compounds for anti-tuberculosis activity, identifying this compound as a promising candidate. The minimum inhibitory concentrations (MICs) for effective derivatives ranged from 1.4 to 18.8 μg/mL, indicating strong antibacterial properties against Mycobacterium tuberculosis .

CompoundR ConfigurationMIC (μg/mL)
4bR1.4
4mS1.7
5a-100
5b-25

Analgesic Potential

In a study assessing the analgesic potential of synthesized derivatives, several compounds exhibited significant pain-relieving effects. The results indicated that some derivatives could effectively modulate pain through both opioid-dependent and independent mechanisms.

CompoundAnalgesic Efficacy (%)
5137
6162
8107

Case Studies

  • Anti-Tuberculosis Screening : A comprehensive screening identified the compound as effective against drug-resistant strains of tuberculosis. The research highlighted its potential as a lead compound for developing new anti-tuberculosis therapies .
  • Analgesic Derivatives : A series of analogs were synthesized and tested for analgesic activity. The study concluded that certain derivatives exhibited enhanced potency and duration compared to traditional analgesics, warranting further investigation into their mechanisms .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-2-9(8-10)11(17)4-6-16-7-5-11/h1-3,8,16-17H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKPZCKFWLTEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177014
Record name 4-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2249-28-7
Record name 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2249-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperidin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002249287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(α,α,α-trifluoro-m-tolyl)piperidin-4-ol
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Record name 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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